molecular formula C16H15ClN2O B215303 1-(3-chlorophenyl)-2-ethyl-2,3-dihydro-4(1H)-quinazolinone

1-(3-chlorophenyl)-2-ethyl-2,3-dihydro-4(1H)-quinazolinone

Katalognummer B215303
Molekulargewicht: 286.75 g/mol
InChI-Schlüssel: VBYRNLRQVMTJIE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3-chlorophenyl)-2-ethyl-2,3-dihydro-4(1H)-quinazolinone, also known as clopenthixol, is a chemical compound that belongs to the class of thioxanthene derivatives. It has been widely used in scientific research due to its potential therapeutic effects in various diseases and disorders.

Wirkmechanismus

The exact mechanism of action of 1-(3-chlorophenyl)-2-ethyl-2,3-dihydro-4(1H)-quinazolinone is not fully understood. However, it has been proposed that it acts as a dopamine receptor antagonist, which reduces the activity of dopamine in the brain. This leads to a decrease in the symptoms of psychosis, such as delusions and hallucinations. Clopenthixol has also been shown to modulate the levels of other neurotransmitters, such as serotonin and norepinephrine, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
Clopenthixol has been shown to have various biochemical and physiological effects in animal models. It has been reported to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons. It has also been shown to decrease the levels of oxidative stress markers, such as malondialdehyde (MDA) and nitric oxide (NO), which are involved in the pathogenesis of various diseases and disorders.

Vorteile Und Einschränkungen Für Laborexperimente

Clopenthixol has several advantages for lab experiments. It is readily available and can be synthesized in large quantities. It has also been extensively studied for its potential therapeutic effects in various diseases and disorders, which makes it a valuable tool for research. However, there are also some limitations to its use in lab experiments. Clopenthixol has been reported to have a narrow therapeutic window, which means that it can cause side effects at higher doses. It also has a short half-life, which may limit its effectiveness in some experiments.

Zukünftige Richtungen

There are several future directions for the research on 1-(3-chlorophenyl)-2-ethyl-2,3-dihydro-4(1H)-quinazolinone. One area of interest is the development of novel analogs with improved therapeutic properties. Another area of interest is the investigation of its potential use in the treatment of other neurological and psychiatric disorders. Clopenthixol has also been shown to have anti-inflammatory and antioxidant effects, which may have implications for the treatment of various diseases and disorders. Further research is needed to fully understand the therapeutic potential of 1-(3-chlorophenyl)-2-ethyl-2,3-dihydro-4(1H)-quinazolinone and its analogs.
Conclusion:
In conclusion, 1-(3-chlorophenyl)-2-ethyl-2,3-dihydro-4(1H)-quinazolinone is a chemical compound that has been extensively studied for its potential therapeutic effects in various diseases and disorders. It has been shown to modulate the levels of neurotransmitters such as dopamine, serotonin, and norepinephrine, which are involved in the regulation of mood, behavior, and cognitive function. Clopenthixol has several advantages for lab experiments, but also has some limitations. Future research on 1-(3-chlorophenyl)-2-ethyl-2,3-dihydro-4(1H)-quinazolinone and its analogs may lead to the development of novel therapeutics for various diseases and disorders.

Synthesemethoden

Clopenthixol can be synthesized by the reaction of 3-chlorobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate and acetic acid. The resulting product is then treated with hydrazine hydrate to obtain 1-(3-chlorophenyl)-2-ethyl-2,3-dihydro-4(1H)-quinazolinone. This synthesis method has been reported in various research articles and has been optimized for better yield and purity.

Wissenschaftliche Forschungsanwendungen

Clopenthixol has been extensively studied for its potential therapeutic effects in various diseases and disorders. It has been reported to have antipsychotic, antidepressant, and anxiolytic effects in animal models. It has also been studied for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and epilepsy. Clopenthixol has been shown to modulate the levels of neurotransmitters such as dopamine, serotonin, and norepinephrine, which are involved in the regulation of mood, behavior, and cognitive function.

Eigenschaften

Produktname

1-(3-chlorophenyl)-2-ethyl-2,3-dihydro-4(1H)-quinazolinone

Molekularformel

C16H15ClN2O

Molekulargewicht

286.75 g/mol

IUPAC-Name

1-(3-chlorophenyl)-2-ethyl-2,3-dihydroquinazolin-4-one

InChI

InChI=1S/C16H15ClN2O/c1-2-15-18-16(20)13-8-3-4-9-14(13)19(15)12-7-5-6-11(17)10-12/h3-10,15H,2H2,1H3,(H,18,20)

InChI-Schlüssel

VBYRNLRQVMTJIE-UHFFFAOYSA-N

SMILES

CCC1NC(=O)C2=CC=CC=C2N1C3=CC(=CC=C3)Cl

Kanonische SMILES

CCC1NC(=O)C2=CC=CC=C2N1C3=CC(=CC=C3)Cl

Löslichkeit

29.8 [ug/mL]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.